Oprozomib metabolite PR-025
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Overview
Description
Oprozomib metabolite PR-025 is a significant compound in the field of medicinal chemistry. Oprozomib is an oral proteasome inhibitor that is currently under investigation for its potential in treating hematologic malignancies and solid tumors . PR-025 is a metabolite of oprozomib, formed through the hydrolysis of the epoxide group in oprozomib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oprozomib involves multiple steps, including the formation of an epoxyketone moiety, which is crucial for its activity as a proteasome inhibitor . The preparation of PR-025 specifically involves the hydrolysis of the epoxide group in oprozomib, which can be achieved using recombinant epoxide hydrolases .
Industrial Production Methods: Industrial production of oprozomib and its metabolites, including PR-025, involves large-scale synthesis and purification processes. These processes are designed to ensure high yield and purity of the final product, which is essential for its use in clinical settings .
Chemical Reactions Analysis
Types of Reactions: PR-025 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The hydrolysis of the epoxide group in oprozomib to form PR-025 is a key reaction .
Common Reagents and Conditions: The hydrolysis reaction to form PR-025 typically involves the use of recombinant epoxide hydrolases under controlled conditions . Other reactions, such as oxidation and reduction, may involve common reagents like hydrogen peroxide and sodium borohydride .
Major Products Formed: The primary product formed from the hydrolysis of oprozomib is PR-025, which retains the pharmacologically active epoxyketone moiety . Other products may include various oxidized or reduced forms of the compound, depending on the specific reaction conditions .
Scientific Research Applications
PR-025 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the hydrolysis of epoxides and the activity of epoxide hydrolases . In biology and medicine, PR-025 is investigated for its potential therapeutic effects, particularly in the treatment of cancer . Its ability to inhibit the proteasome makes it a valuable tool in studying protein degradation pathways and their role in disease . In industry, PR-025 and related compounds are used in the development of new proteasome inhibitors with improved pharmacokinetic properties .
Mechanism of Action
PR-025 exerts its effects by inhibiting the proteasome, a complex responsible for degrading intracellular proteins . It forms a covalent bond with the active site N-terminal threonine of the 20S proteasome, thereby blocking its activity . This inhibition leads to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells . The molecular targets and pathways involved in this process include the ubiquitin-proteasome pathway and various signaling pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
PR-025 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib . it has unique properties that distinguish it from these compounds. For example, PR-025 is an oral proteasome inhibitor, which offers greater flexibility in dose administration compared to bortezomib, which is administered intravenously . Additionally, PR-025 has a distinct metabolic profile, primarily undergoing hydrolysis by microsomal epoxide hydrolase . This property may contribute to its favorable pharmacokinetic properties and potential for use in chronic conditions .
List of Similar Compounds:- Bortezomib
- Carfilzomib
- Ixazomib
- KZR-616
Properties
CAS No. |
935888-16-7 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-,12+/m0/s1 |
InChI Key |
KWADEJYHBBQJTA-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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